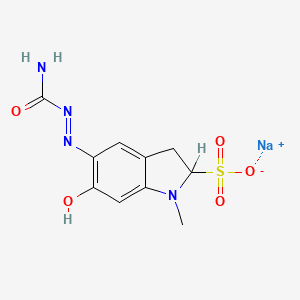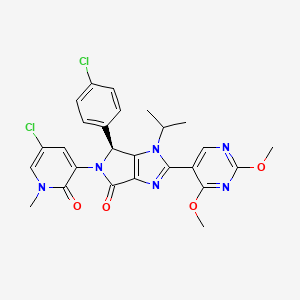
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually involves identifying the compound’s IUPAC name, molecular formula, and structure. The compound’s role or function in a biological or industrial context may also be described.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying the products of its reactions, and understanding the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, like acidity or basicity, may also be studied.Applications De Recherche Scientifique
Synthesis and Structural Assessment
A related compound, "methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate," was synthesized and its complex with HgCl2 was studied. This research provides insights into the molecular and supramolecular structures of such compounds (Castiñeiras, García-Santos, & Saa, 2018).
Oxidation Reactivity Channels
Another related compound, "2-(pyridin-2-yl)-N,N-diphenylacetamide," was synthesized and its chemical oxidation properties were explored. The study revealed various oxidation products, enhancing our understanding of the reactivity of such compounds (Pailloux et al., 2007).
Nucleophilic Aromatic Substitution
Research on "3-halo-4-aminopyridines" with acyl chlorides and triethylamine led to the production of pyridin-4-yl α-substituted acetamide products. This showcases the potential for rearrangement reactions in related compounds (Getlik et al., 2013).
Antiallergic Agent Development
A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides were prepared as potential antiallergic compounds. This research might provide insights into the development of similar compounds for medical applications (Menciu et al., 1999).
Cytotoxic Activity Against Cancer Cell Lines
A study synthesized a novel compound derived from the indibulin and combretastatin scaffolds, which showed good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines. This highlights the potential use of similar compounds in cancer research (Moghadam & Amini, 2018).
Copper(II) Complexes with Sterically Demanding Ligands
Copper(II) complexes with related N-(6-methylpyridin-2-yl)acetamide ligands were studied to understand their coordination number and geometry. This work contributes to the understanding of coordination chemistry in such compounds (Smolentsev, 2017).
Safety And Hazards
This involves studying the compound’s toxicity and environmental impact. Researchers would also identify appropriate safety measures for handling the compound.
Orientations Futures
Based on the results of their analysis, researchers might suggest future research directions. This could involve suggesting modifications to the compound’s structure to enhance its properties, or proposing further studies to better understand its behavior.
Propriétés
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOJCQBHJUJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727009 |
Source


|
| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide | |
CAS RN |
1243243-89-1 |
Source


|
| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)






